molecular formula C10H20ClN B3175626 2-(2-Chloroethyl)-1-propylpiperidine CAS No. 958026-51-2

2-(2-Chloroethyl)-1-propylpiperidine

Cat. No.: B3175626
CAS No.: 958026-51-2
M. Wt: 189.72 g/mol
InChI Key: MXCOSVZSWNSLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that contain a six-membered ring with one nitrogen atom This compound is characterized by the presence of a 2-chloroethyl group and a propyl group attached to the piperidine ring

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloroethyl)-1-propylpiperidine is DNA, specifically the guanine base . This compound belongs to the group of nitrogen mustard alkylating agents , which are known for their anticancer properties .

Mode of Action

This compound interacts with its target by binding to DNA and crosslinking two strands . This prevents cell duplication as it inhibits DNA synthesis and RNA transcription from the affected DNA . The compound achieves this by attaching alkyl groups to DNA bases, causing the DNA to be fragmented by repair enzymes in their attempts to replace the alkylated bases .

Biochemical Pathways

The compound affects the DNA replication pathway, leading to the inhibition of cell division . This results in the prevention of tumor growth, making it an effective anticancer agent

Pharmacokinetics

Similar compounds like nitrogen mustards are known to be rapidly absorbed and distributed throughout the body . They are metabolized primarily in the liver and excreted via the kidneys . These properties may influence the bioavailability of this compound, but specific studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of cell division, leading to the prevention of tumor growth . This is achieved through the compound’s interaction with DNA, causing fragmentation and preventing DNA synthesis and RNA transcription . The compound’s action can lead to cell death, contributing to its anticancer properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances or compounds in the environment can potentially interact with this compound, altering its effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-propylpiperidine typically involves the reaction of 1-propylpiperidine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-1-propylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known blister agent with similar alkylating properties.

    2-Chloroethanol: A simpler compound with a chloroethyl group, used in various industrial applications.

    Bis(2-chloroethyl) ether: Another compound with two chloroethyl groups, used in organic synthesis.

Uniqueness

2-(2-Chloroethyl)-1-propylpiperidine is unique due to its piperidine ring structure, which imparts specific chemical properties and potential biological activities. The presence of both a chloroethyl group and a propyl group makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.

Properties

IUPAC Name

2-(2-chloroethyl)-1-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN/c1-2-8-12-9-4-3-5-10(12)6-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCOSVZSWNSLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1-propyl-piperidin-2-yl)-ethanol (0.150 g, 0.875 mmol) in dichloromethane (5 mL) was added thionyl chloride (1.0 mL, 13.70 mmol) at room temperature and the reaction mixture was refluxed for 3 h. The solvent and excess thionyl chloride was removed under reduced pressure. The product was dissolved in dichloromethane and evaporated to dryness. The product was used for the next step without further purifications. GC-MS m/z 189.00.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-1-propylpiperidine
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)-1-propylpiperidine
Reactant of Route 3
Reactant of Route 3
2-(2-Chloroethyl)-1-propylpiperidine
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)-1-propylpiperidine
Reactant of Route 5
Reactant of Route 5
2-(2-Chloroethyl)-1-propylpiperidine
Reactant of Route 6
Reactant of Route 6
2-(2-Chloroethyl)-1-propylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.